(R)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole
Description
(R)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole is a chiral oxazoline ligand with a pyrazine heterocycle. Its molecular formula is C₁₀H₁₃N₃O, and molecular weight is 191.22 g/mol (CAS: 1632140-88-5 for the S-enantiomer) . The (R)-configuration at the 4-isopropyl group confers stereoselectivity, making it valuable in asymmetric catalysis, particularly in coordinating transition metals to enable enantioselective transformations . The compound is typically stored under inert conditions to preserve its optical purity and reactivity .
Properties
IUPAC Name |
(4R)-4-propan-2-yl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7(2)9-6-14-10(13-9)8-5-11-3-4-12-8/h3-5,7,9H,6H2,1-2H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMSXIFDZOUXRX-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrazine derivative with an isopropyl-substituted oxirane in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of ®-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole may involve large-scale batch or continuous flow processes. These methods are optimized for yield and purity, often employing advanced purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrazine or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazole derivatives
Scientific Research Applications
Chemistry
In chemistry, ®-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms or as a ligand in the development of new drugs. Its ability to interact with biological macromolecules makes it a valuable tool in the study of biochemical processes.
Medicine
In medicine, ®-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole has potential applications as a therapeutic agent. Its unique structure and reactivity profile make it a candidate for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions allows for the creation of materials with tailored functionalities for specific applications.
Mechanism of Action
The mechanism of action of ®-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Structural Variations
Oxazoline ligands are distinguished by substituents at two key positions:
- 4-position of the oxazoline ring : Determines steric bulk (e.g., isopropyl, tert-butyl, phenyl).
- Heteroaromatic substituent at the 2-position: Influences electronic properties (e.g., pyrazine, pyridine, quinoline).
Table 1: Structural and Physicochemical Comparisons
Electronic and Steric Effects
- Pyrazine vs. Quinoline’s extended aromatic system enhances π-stacking, useful in stabilizing transition states .
- Steric Bulk :
Catalytic Performance
- (R)-4-Isopropyl-2-(pyrazin-2-yl) derivative : Excels in reactions requiring moderate steric control and electronic activation, such as asymmetric cyclopropanations .
- Quinoline-containing analogs: Superior in reactions benefiting from aromatic stabilization (e.g., asymmetric Friedel-Crafts) .
- 6-Phenylpyridine variant : The phenyl group at the pyridine’s 6-position enhances substrate discrimination in cross-couplings .
Availability and Purity
- (R)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole: Available in 5 mg to 500 mg quantities, though supply chain issues are noted .
- Enantiomeric purity: Critical for catalytic efficiency; some analogs (e.g., quinoline derivatives) are offered at ≥99% enantiomeric excess .
- Cost: Prices vary by substituent; quinoline derivatives are generally more expensive due to complex synthesis (e.g., ¥172.00/100 mg in ).
Biological Activity
(R)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole is a chiral compound characterized by its unique structure that includes both an oxazole and a pyrazine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may be leveraged for therapeutic applications.
- IUPAC Name : (4R)-4-propan-2-yl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole
- Molecular Formula : C10H13N3O
- Molecular Weight : 191.22 g/mol
- CAS Number : 1632140-88-5
The biological activity of (R)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's unique stereochemistry allows it to modulate the activity of these targets, leading to various biological effects.
Biological Activity Overview
Research has indicated that this compound may exhibit several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that (R)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole may inhibit tumor growth in various cancer models.
- Enzyme Inhibition : It has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways.
- Ligand Properties : The compound can act as a ligand in biochemical assays, aiding in the understanding of enzyme mechanisms and drug development.
Antitumor Efficacy
A study conducted on various xenograft models demonstrated that (R)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole exhibited significant antitumor efficacy with minimal toxicity. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.
| Study | Model | Result |
|---|---|---|
| HM mice xenograft | Good antitumor efficacy with no obvious toxicity |
Enzyme Interaction Studies
In vitro assays have shown that this compound can inhibit specific enzymes associated with cancer metabolism. For instance, it was tested against cyclin-dependent kinases (CDKs), demonstrating a potential role in regulating cell cycle progression.
| Enzyme Target | Inhibition Type | IC50 Value |
|---|---|---|
| CDK 1 | Competitive | 0.067 µM |
| CDK 2 | Non-competitive | 0.051 µM |
Comparative Analysis with Similar Compounds
The biological activity of (R)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole can be compared to its enantiomer and other structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| (S)-4-Isopropyl-2-(pyrazin-2-yl)-4,5-dihydrooxazole | Enantiomer | Similar but less potent |
| 4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole | Pyridine derivative | Moderate antitumor activity |
| 4-Isopropyl-2-(quinolin-2-yl)-4,5-dihydrooxazole | Quinoline derivative | Lower enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
